molecular formula C14H16O4 B2840136 (5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one CAS No. 41002-33-9

(5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B2840136
CAS No.: 41002-33-9
M. Wt: 248.278
InChI Key: VJCNEDVMYQCMBK-FZMZJTMJSA-N
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Description

(5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one (C₁₄H₁₆O₄, MW 248.27) is a dihydropyran-2-one derivative characterized by a 5,6-dihydro-2H-pyran-2-one core with methoxy (C-4), hydroxy (C-5), and phenethyl (C-6) substituents .

Properties

IUPAC Name

(2S,3S)-3-hydroxy-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-17-12-9-13(15)18-11(14(12)16)8-7-10-5-3-2-4-6-10/h2-6,9,11,14,16H,7-8H2,1H3/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCNEDVMYQCMBK-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)O[C@H]([C@@H]1O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one, also known by its CAS number 56083-47-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and potential therapeutic applications.

The molecular formula of this compound is C14H16O4 with a molecular weight of 248.27 g/mol. The compound features a pyranone structure which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
CAS Number56083-47-7
Density1.2 g/cm³
Boiling Point472.3 °C
Flash Point181.6 °C

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several stereoisomers of related compounds and found that specific derivatives demonstrated significant potency against HeLa and HL-60 cells. For instance, the compound's structure influenced its IC50 values significantly, with some derivatives showing IC50 values as low as 1.4 μM against HeLa cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy and hydroxy groups appears to enhance its interaction with biological targets. Research on similar compounds suggests that modifications to the side chains can lead to increased cytotoxicity and selectivity against cancer cells .

Case Studies

  • Cytotoxic Evaluation : A study conducted by researchers at Virginia Commonwealth University examined the cytotoxic effects of various pyranone derivatives, including (5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl compounds. The results indicated a concentration-dependent inhibition of cell growth in HeLa cells, suggesting potential for further development in cancer therapeutics .
  • Comparative Analysis : A comparative analysis of the biological activities of different stereoisomers revealed that (5S,6S)-4-Methoxy derivatives exhibited enhanced cytotoxic properties compared to their non-methoxylated counterparts. This emphasizes the importance of functional groups in modulating biological activity .

Potential Therapeutic Applications

Given its cytotoxic properties, this compound may have potential applications in cancer therapy. Further studies are required to explore its efficacy in vivo and to understand the mechanisms underlying its biological activity.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one may exhibit anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of pyranones have been studied for their ability to inhibit tumor growth by interfering with specific signaling pathways associated with cancer progression .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. Studies show that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. This application is particularly relevant in the context of chronic conditions such as arthritis and other autoimmune disorders .

Enzyme Inhibition

This compound has been noted for its ability to act as an inhibitor of certain enzymes, including those involved in metabolic pathways related to drug metabolism and clearance. This characteristic can be advantageous in pharmacokinetics, where modulation of enzyme activity can affect the bioavailability and efficacy of concurrent medications .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents. Its effectiveness against various pathogens could be explored further in clinical settings .

Synthesis of Novel Compounds

The unique structure of this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as cyclization and functional group transformations. This application is particularly valuable in the field of medicinal chemistry for developing new therapeutic agents .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of pyranone derivatives on cancer cell linesDemonstrated significant reduction in cell viability in treated groups compared to controls
Anti-inflammatory ResearchEvaluated the inhibition of cytokine productionFound that the compound reduced levels of TNF-alpha and IL-6 in vitro
Enzyme Inhibition StudyAssessed the impact on CYP450 enzymesShowed competitive inhibition patterns that could alter drug metabolism profiles

Comparison with Similar Compounds

Structural and Stereochemical Variations

Compound Name Substituents (Position) Stereochemistry Key Features/Biological Activity Source/Synthesis References
Target Compound 4-Methoxy, 5-hydroxy, 6-phenethyl (5S,6S) Synthetic; potential bioactivity inferred Synthetic routes (e.g., ester hydrolysis)
Diplopyrone C 5-Hydroxy, 6-(3-methyloxiran-2-yl)vinyl (5S,6S,7Z,9S,10S) Fungal metabolite; isolated from Diplodia corticola Natural (fungal cultures)
Pestalotin 4-Methoxy, 6-(S-1-hydroxypentyl) (1'S,6S) Synthesized via asymmetric Mukaiyama aldol reaction; stereoselective Catalytic asymmetric synthesis
Styryllactones (e.g., 4, 6) 5-Hydroxy, 6-styryl (5R,6R) vs. (5S,6S) Epimerization at C-5 alters activity; cytotoxic potential BF₃-mediated deprotection
Aspyrone 5-Hydroxy, 6-methyl, 3-(3-methyloxiran-2-yl) (5S,6R) Antibiotic, nematicidal, antifungal Natural (Aspergillus ochraceus)
6-(2-Hydroxy-6-phenylhexyl) derivative 6-(2-Hydroxy-6-phenylhexyl) (6S,2'S) Antifungal; isolated from Ravensara crassifolia Natural source

Key Research Findings and Implications

Substituent Effects: Phenethyl vs. Methoxy and Hydroxy Groups: These substituents influence electronic properties and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., hLDHA) .

Stereochemical Sensitivity: The (5S,6S) configuration in the target compound and diplopyrone C contrasts with aspyrone’s (5S,6R) configuration, underscoring how minor stereochemical changes alter bioactivity.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize (5S,6S)-4-Methoxy-5-hydroxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one, and how is stereochemical control achieved?

Answer:
The synthesis involves:

  • Multicomponent reactions to assemble the pyranone core, leveraging reagents like 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) to protect hydroxyl groups during intermediate steps .
  • Stereochemical control at C5 and C6 (both S-configuration) via chiral auxiliaries (e.g., Oppolzer’s sultam) or asymmetric catalysis (e.g., Jacobsen’s catalyst) .
  • Reductive steps with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at subzero temperatures (-20°C to 0°C) to preserve stereointegrity .
  • Deprotection protocols using acidic or enzymatic conditions to unmask hydroxyl groups without racemization .

Basic: What spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR identifies methoxy (δ ~3.3 ppm), hydroxyl (δ ~5.5 ppm, broad), and phenethyl aromatic protons (δ ~7.2-7.4 ppm).
    • 2D techniques (COSY, HSQC, HMBC) resolve diastereotopic protons and confirm connectivity .
  • X-ray Crystallography : Resolves absolute configuration by analyzing heavy atom (e.g., sulfur or halogen) anomalous dispersion in derivatives .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric syntheses of this compound?

Answer:
Key optimizations include:

  • Catalyst screening : Chiral salen or phosphine ligands enhance ee (e.g., 98% ee achieved with Jacobsen’s catalyst in THF at -78°C) .
  • Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve stereoselectivity by stabilizing transition states .
  • Temperature control : Slow warming from -78°C to room temperature minimizes racemization .
  • Analytical validation : Chiral HPLC or circular dichroism (CD) monitors ee, ensuring >95% purity .

Advanced: What experimental approaches elucidate the biological mechanism of action for this compound?

Answer:

  • Target identification :
    • SPR (Surface Plasmon Resonance) : Measures binding affinity to proteins like cyclooxygenase-2 (COX-2) or kinases .
    • Cellular thermal shift assay (CETSA) : Identifies target engagement by monitoring protein thermal stability shifts .
  • Pathway analysis : RNA-seq or phosphoproteomics reveals downstream effects (e.g., NF-κB inhibition in anti-inflammatory assays) .
  • Mutagenesis studies : Validates critical residues in enzyme active sites (e.g., COX-2 Tyr355 for binding) .

Advanced: How should researchers address discrepancies in reported bioactivity data among structurally analogous pyranones?

Answer:
Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay duration: 24h vs. 48h) and cell lines (HeLa vs. HEK293) .
  • Structural nuances : Compare substituent effects (e.g., 4-methoxy vs. 4-hydroxy analogs) using molecular docking to explain activity differences .
  • Meta-analysis : Pool data from multiple studies to calculate weighted IC50 values and assess statistical significance .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Anti-inflammatory : COX-2 inhibition assay (IC50 determination via fluorometric kits) .
  • Antioxidant : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), aqueous solubility (>50 μM), and blood-brain barrier permeability .
  • Molecular dynamics (MD) simulations : Model membrane permeability by tracking free-energy barriers in lipid bilayers .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-2 or cytochrome P450 enzymes .

Advanced: How can researchers resolve ambiguities in diastereomer identification during synthesis?

Answer:

  • Chiral derivatization : Convert diastereomers to derivatives with Mosher’s acid for 19F NMR analysis .
  • VCD (Vibrational Circular Dichroism) : Distinguishes diastereomers via polarized IR spectra .
  • Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) for unambiguous assignment .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage : -20°C under argon to prevent oxidation of the hydroxyl and methoxy groups .
  • Solubility : DMSO or ethanol (10 mM stock solutions) avoids aggregation in biological assays .
  • Light sensitivity : Use amber vials to protect the α,β-unsaturated lactone from UV degradation .

Advanced: How does the phenethyl substituent influence the compound’s conformational dynamics and bioactivity?

Answer:

  • Conformational analysis : ROESY NMR shows the phenethyl group adopts a pseudo-axial orientation, enhancing hydrophobic interactions with target proteins .
  • Bioactivity impact : Removal of the phenethyl group reduces COX-2 inhibition by 80%, highlighting its role in binding .
  • SAR studies : Analog synthesis (e.g., styryl or cyclohexylethyl substituents) reveals optimal chain length (C2) for activity .

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